Product packaging for Thaxtomin B(Cat. No.:CAS No. 122380-19-2)

Thaxtomin B

Cat. No.: B051562
CAS No.: 122380-19-2
M. Wt: 422.4 g/mol
InChI Key: PCCPGPMTZJOQFC-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thaxtomin B is a key dipeptide phytotoxin produced by the plant-pathogenic bacteria Streptomyces scabies and related species, which are the causative agents of common scab in root and tuber crops. Its primary research value lies in its unique and highly specific herbicidal activity, serving as a critical tool for studying plant-pathogen interactions, plant cell wall biosynthesis, and the development of novel bioherbicides. The mechanism of action of this compound is characterized by the rapid inhibition of cellulose biosynthesis in the plant cell wall, a process essential for plant cell integrity and growth. This disruption leads to marked plant cell hypertrophy, seedling stunting, and the classic scab-like lesions observed in infected plants. Researchers utilize this compound to elucidate signaling pathways involved in plant defense responses, to screen for disease-resistant plant varieties, and to investigate the fundamental processes of cellulose synthesis. Its role as a virulence factor makes it indispensable for modeling scab disease and understanding the molecular basis of bacterial pathogenesis in plants. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O5 B051562 Thaxtomin B CAS No. 122380-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122380-19-2

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione

InChI

InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1

InChI Key

PCCPGPMTZJOQFC-PGRDOPGGSA-N

SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

Synonyms

thaxtomin B
thaxtomine B

Origin of Product

United States

Biosynthesis of Thaxtomin B

Genetic Architecture of the Thaxtomin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for thaxtomin synthesis is encapsulated within a highly conserved thaxtomin biosynthetic gene cluster (BGC), approximately 18.3 kb in size. researchgate.net This cluster houses the genes encoding all the necessary enzymatic machinery for the toxin's production.

Identification and Characterization of Core Biosynthetic Genes (txtA, txtB, txtC, txtD, txtE, txtH)

The core of the thaxtomin BGC is comprised of several key genes that have been identified and characterized for their roles in the biosynthetic pathway. researchgate.net These essential genes include txtA, txtB, txtC, txtD, txtE, and txtH. researchgate.netnih.gov The cluster also contains txtR, a regulatory gene that activates the expression of the other biosynthetic genes in response to specific signaling molecules like cellobiose (B7769950). researchgate.netasm.orgresearchgate.netacs.org

GeneFunction
txtA Encodes a nonribosomal peptide synthetase (NRPS) involved in L-phenylalanine activation and incorporation. nih.govmicrobiologyresearch.orgresearchgate.net
txtB Encodes a nonribosomal peptide synthetase (NRPS) responsible for activating and incorporating 4-nitro-L-tryptophan. nih.govmicrobiologyresearch.orgresearchgate.net
txtC Encodes a cytochrome P450 monooxygenase that performs post-cyclization hydroxylations. nih.govresearchgate.netnih.gov
txtD Encodes a nitric oxide synthase (NOS) that produces nitric oxide (NO) from L-arginine. nih.govasm.orgresearchgate.net
txtE Encodes a unique cytochrome P450 enzyme that nitrates L-tryptophan. nih.govasm.orgresearchgate.net
txtH Encodes an MbtH-like protein that supports the function of the NRPS enzymes. nih.govresearchgate.net

Role of Nonribosomal Peptide Synthetases (NRPSs) in Dipeptide Assembly

The backbone of thaxtomin B is a cyclic dipeptide formed from two amino acid precursors, L-phenylalanine and a modified form of L-tryptophan. This assembly is not performed by the ribosome but by a pair of large, modular enzymes known as nonribosomal peptide synthetases (NRPSs), encoded by the txtA and txtB genes. nih.govresearchgate.netresearchgate.net

NRPSs function as enzymatic assembly lines. nih.gov Each module within an NRPS is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.govfrontiersin.org The TxtA and TxtB synthetases work in concert to cyclize 4-nitro-L-tryptophan and L-phenylalanine, forming the diketopiperazine core of thaxtomin. asm.orgmdpi.com Specifically, TxtA contains an adenylation (A-) domain that selects and activates L-phenylalanine, while the A-domain of TxtB is responsible for selecting and activating 4-nitro-L-tryptophan. nih.govmun.ca

Function of Cytochrome P450 Enzymes (e.g., TxtC, TxtE) in Hydroxylation and Nitration

The thaxtomin biosynthetic pathway features two critical cytochrome P450 enzymes, TxtC and TxtE, which catalyze unusual modification reactions. nih.govtandfonline.com

TxtE is a novel P450 enzyme that performs the regiospecific nitration of L-tryptophan at the C-4 position of the indole (B1671886) ring, a crucial first step in the pathway. mdpi.comebi.ac.ukrsc.orgnih.gov This reaction is highly specific and utilizes nitric oxide (NO) and molecular oxygen (O2). ebi.ac.ukrsc.orgnih.gov The nitrated product, 4-nitro-L-tryptophan, is a non-proteinogenic amino acid that is then used by the NRPS machinery. ebi.ac.uk

TxtC, another P450 monooxygenase, acts later in the pathway. nih.govnih.gov After the formation of the initial diketopiperazine intermediate, thaxtomin D, TxtC is responsible for hydroxylating the molecule. nih.govasm.org In the case of thaxtomin A biosynthesis, TxtC introduces two hydroxyl groups onto the thaxtomin D backbone. nih.govresearchgate.net For this compound, a single hydroxylation event occurs. The hydroxylation of the L-phenylalanine residue is a key step in creating the final thaxtomin structure. acs.org

Involvement of Nitric Oxide Synthase (TxtD) in 4-Nitrotryptophan Formation

The nitro group that is a defining feature of thaxtomins is derived from nitric oxide (NO). researchgate.netnih.gov The production of this NO is catalyzed by the enzyme nitric oxide synthase (NOS), encoded by the txtD gene. nih.govasm.orgnih.gov TxtD generates NO from the amino acid L-arginine. nih.govasm.orgresearchgate.net This NO is then utilized by the cytochrome P450 enzyme TxtE to nitrate (B79036) L-tryptophan, forming 4-nitro-L-tryptophan. asm.orgebi.ac.ukresearchgate.netgoogle.com The coordinated action of TxtD and TxtE is therefore essential for the synthesis of this key precursor. nih.govresearchgate.net

Contributions of MbtH-Like Proteins (TxtH) to NRPS Activity

The thaxtomin BGC also includes the txtH gene, which encodes a small protein belonging to the MbtH-like protein (MLP) family. nih.govresearchgate.net These proteins are often found in gene clusters that encode NRPSs. nih.govresearchgate.net The primary role of TxtH is to act as a chaperone, ensuring the proper folding and stability of the adenylation domains of the NRPS enzymes, TxtA and TxtB. nih.govfrontiersin.orgmdpi.comnih.gov Biochemical studies have demonstrated that TxtH is required for the soluble expression of the TxtA and TxtB A-domains. nih.govnih.gov Deletion of txtH significantly reduces, and in some cases, abolishes thaxtomin production, highlighting its critical role in supporting the biosynthetic machinery. nih.govresearchgate.net

Enzymatic Steps and Intermediate Conversions in this compound Production

The biosynthesis of this compound is a stepwise enzymatic process that begins with the modification of the amino acid precursors and culminates in the formation of the final phytotoxin.

The key steps in the pathway are:

Nitric Oxide Production: The enzyme TxtD, a nitric oxide synthase, catalyzes the conversion of L-arginine to nitric oxide (NO). nih.govasm.org

Tryptophan Nitration: The cytochrome P450 enzyme TxtE utilizes the NO generated by TxtD to perform a regiospecific nitration of L-tryptophan, yielding 4-nitro-L-tryptophan. asm.orgmdpi.comresearchgate.net

Dipeptide Assembly: The nonribosomal peptide synthetases, TxtA and TxtB, activate and condense L-phenylalanine and 4-nitro-L-tryptophan, respectively. This process, supported by the MbtH-like protein TxtH, results in the formation of a cyclic dipeptide intermediate, thaxtomin D. asm.orgmdpi.commun.ca

Hydroxylation: The cytochrome P450 enzyme TxtC then hydroxylates the thaxtomin D intermediate. The production of this compound involves a specific hydroxylation at the C-20 position. acs.orggoogle.com This final modification completes the synthesis of this compound.

This intricate pathway, involving a suite of specialized enzymes encoded within a compact gene cluster, showcases the sophisticated metabolic capabilities of Streptomyces species in producing complex bioactive molecules.

Thaxtomin D as a Key Biosynthetic Intermediate

The biosynthesis of thaxtomins, including this compound, begins with the cyclization of 4-nitro-L-tryptophan and L-phenylalanine by two nonribosomal peptide synthetases (NRPSs), TxtA and TxtB. asm.orgmdpi.com This cyclization results in the formation of a diketopiperazine core structure known as thaxtomin D. asm.orgmdpi.com This compound serves as a crucial precursor, or advanced intermediate, for the subsequent production of other thaxtomin analogs. asm.org While thaxtomin D itself is often produced in only trace amounts by native and engineered bacterial strains, its role as the foundational molecule for further enzymatic modifications is well-established. asm.org Deletion of the gene responsible for the subsequent hydroxylation steps, txtC, leads to the accumulation of thaxtomin D, confirming its position as a key intermediate in the biosynthetic pathway. asm.org

Sequential Hydroxylation Reactions Mediated by TxtC

The conversion of thaxtomin D into other thaxtomin variants, such as thaxtomin A and B, is orchestrated by a cytochrome P450 monooxygenase called TxtC. mdpi.comfrontiersin.orgnih.gov This bifunctional enzyme is responsible for carrying out two sequential hydroxylation reactions on the thaxtomin D backbone. researchgate.netacs.orgacs.org

Biochemical and structural studies have revealed that TxtC hydroxylates two distinct and remote sites on the phenylalanine residue of thaxtomin D. researchgate.netnih.gov The process follows a preferred order, with the initial hydroxylation occurring at the α-carbon of the phenylalanine moiety. researchgate.netacs.org This first reaction converts thaxtomin D into this compound. Following this, a second hydroxylation can occur on the phenyl group to produce thaxtomin A. acs.orgbiorxiv.orgbiorxiv.org The ability of TxtC to catalyze these spatially separate hydroxylations is attributed to its capacity to bind distinct conformations of the substrate and the monohydroxylated intermediate, this compound. researchgate.netnih.gov Theoretical studies suggest that the initial hydroxylation at the aliphatic C14 is energetically more favorable than the aromatic hydroxylation. acs.orgbiorxiv.org

Regulatory Mechanisms Governing Thaxtomin Biosynthesis

The production of thaxtomins is a tightly controlled process, governed by a complex network of regulatory mechanisms that respond to environmental cues, particularly signals from the host plant.

Transcriptional Regulation by Pathway-Specific Regulators (e.g., TxtR)

A key player in the regulation of thaxtomin biosynthesis is TxtR, an AraC/XylS family transcriptional regulator. cdnsciencepub.comresearchgate.net The gene encoding TxtR is located within the thaxtomin biosynthetic gene cluster and functions as a positive activator of the other genes in the cluster. cdnsciencepub.comresearchgate.netresearchgate.net Deletion of txtR has been shown to abolish the production of thaxtomin A and compromise the pathogenicity of Streptomyces scabies. cdnsciencepub.com TxtR is considered a pathway-specific regulator, directly controlling the expression of the thaxtomin biosynthetic genes. mdpi.com Its activity, however, is influenced by other regulatory factors and environmental signals.

Induction by Host-Derived Carbohydrates (e.g., Cellobiose)

The expression of the thaxtomin gene cluster is notably induced by cello-oligosaccharides, such as cellobiose and cellotriose (B13521), which are subunits of the plant cell wall polymer cellulose (B213188). cdnsciencepub.comasm.org These carbohydrates are recognized as the primary specific elicitors for thaxtomin biosynthesis. asm.org The presence of cellobiose is known to activate the pathway-specific regulator TxtR. asm.orgresearchgate.net This interaction is thought to fine-tune the regulation of thaxtomin production. cdnsciencepub.com The induction by cellobiose is mediated primarily through the relief of repression by another regulator, CebR. asm.org When S. scabies is grown in a minimal medium, the addition of both cellobiose and suberin, another plant polymer, has been shown to significantly trigger thaxtomin A production, correlating with a substantial upregulation of the thaxtomin synthesis genes. apsnet.org

Role of Global Regulatory Proteins (e.g., CebR, SCAB_Lrp) in Virulence Control

Beyond the pathway-specific regulator TxtR, thaxtomin biosynthesis is also under the control of global regulatory proteins that modulate broader cellular processes.

CebR (Cellulose Utilization Repressor): CebR acts as a transcriptional repressor and is a key "gatekeeper" of pathogenicity. asm.orgbiorxiv.org It directly controls thaxtomin production by binding to sites within the thaxtomin biosynthetic gene cluster, including the promoter region of txtR. cdnsciencepub.comasm.org The binding of cellobiose or cellotriose to CebR inhibits its DNA-binding activity, leading to the derepression of the thaxtomin genes and subsequent toxin production. cdnsciencepub.comasm.orguliege.be Deletion of the cebR gene results in the constitutive production of thaxtomin A and a hypervirulent phenotype. asm.orguliege.be This indicates that CebR functions as a primary inhibitor of thaxtomin biosynthesis in the absence of host-derived signals. nih.gov

SCAB_Lrp (Leucine-responsive Regulatory Protein): Another crucial global regulator is SCAB_Lrp, a member of the Lrp family of transcription factors. cdnsciencepub.comnih.gov In contrast to CebR, SCAB_Lrp acts as a positive regulator, or master activator, of thaxtomin biosynthesis. nih.govresearchgate.net Deletion of the scab_lrp gene leads to a significant decrease in thaxtomin A production and reduced virulence. cdnsciencepub.comnih.gov SCAB_Lrp positively regulates the transcription of the thaxtomin gene cluster by directly binding to the promoter of the txtR gene. researchgate.netnih.gov

The interplay between these pathway-specific and global regulators creates a sophisticated "double-locking" system, ensuring that the production of the phytotoxin is tightly controlled and initiated primarily in the presence of a suitable host plant. asm.orgbiorxiv.org

Mechanisms of Action of Thaxtomin B in Plant Pathogen Interactions

Primary Molecular Target: Inhibition of Cellulose (B213188) Biosynthesis

The principal mode of action for Thaxtomin B is the inhibition of cellulose biosynthesis, a fundamental process for plant cell wall integrity and development. researchgate.netmicrobiologyresearch.orgjst.go.jpannualreviews.orgnih.gov This disruption is a key factor in the pathogenicity of the producing organisms. researchgate.net

Disruption of Cellulose Synthase Complexes at the Plasma Membrane

This compound directly targets and disrupts the function of cellulose synthase (CESA) complexes located at the plant cell's plasma membrane. nih.govnih.gov These enzyme complexes are responsible for synthesizing the cellulose microfibrils that form the primary structural component of the cell wall. Research using techniques like spinning disc confocal microscopy has revealed that exposure to thaxtomin leads to a depletion of these CESA complexes from the plasma membrane. nih.govnih.govresearchgate.net The complexes are then observed to accumulate in small, microtubule-associated compartments within the cell. nih.govnih.govresearchgate.net This disruption effectively halts the production of crystalline cellulose, compromising the structural integrity of the cell wall. researchgate.netasm.org

Subsequent Remodeling of Plant Cell Wall Composition

In response to the thaxtomin-induced reduction in cellulose synthesis, plant cells attempt to compensate by altering the composition of their cell walls. researchgate.netresearchgate.netasm.org This remodeling is characterized by an increased accumulation of other cell wall polysaccharides, namely pectin (B1162225) and hemicellulose. nih.govresearchgate.netasm.org While this response is a compensatory mechanism, the resulting cell wall is structurally different and weaker than a typical cellulose-rich wall. This altered composition contributes to the morphological changes observed in affected plant tissues. mdpi.com

Cellular and Physiological Impacts on Plant Tissues

The inhibition of cellulose biosynthesis and the subsequent cell wall remodeling by this compound trigger a cascade of cellular and physiological effects, ultimately leading to the visible symptoms of disease in plants.

Induction of Atypical Programmed Cell Death (PCD) in Plant Cells

This compound is known to induce a form of programmed cell death (PCD) in plant cells. plos.orgplos.org However, this PCD is considered "atypical" because it does not involve some of the hallmark features of typical plant PCD, such as the production of reactive oxygen species (ROS). plos.orgmdpi.comdntb.gov.ua In fact, studies have shown a decrease in ROS levels following thaxtomin treatment. mdpi.com This induced cell death contributes to the necrotic lesions observed in diseases like common scab. nih.gov The cell death is often preceded by significant cell swelling. nih.gov

Alterations in Cellular Ion Homeostasis (e.g., Ca2+ and H+ fluxes)

Exposure to this compound leads to significant disturbances in the ion balance within plant cells, particularly affecting calcium (Ca²⁺) and hydrogen (H⁺) ion fluxes. plos.orgplos.org An early response to the toxin is an influx of Ca²⁺ into the cell and an efflux of H⁺ ions. nih.govresearchgate.net This disruption of ion homeostasis is a critical aspect of the toxin's mode of action and is linked to the downstream cellular responses, including cell death. annualreviews.orgresearchgate.net The inability to control solute movement across the cell membrane is a key factor in the toxicity of this compound. researchgate.net

This compound in Plant Defense Signaling and Immunity

This compound, a cyclic dipeptide phytotoxin produced by pathogenic Streptomyces species, is a primary virulence factor responsible for common scab disease. While its role in inhibiting cellulose biosynthesis is well-established, emerging research reveals a more complex interaction with host plants, involving the modulation of their innate immune systems. This section details how this compound influences plant defense signaling pathways, the accumulation of protective compounds, and the expression of defense-related genes.

Thaxtomin has been identified as a chemical activator of key components in plant immunity, specifically the EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and PAD4 (PHYTOALEXIN DEFICIENT 4) signaling pathway. oup.comnih.gov This pathway is integral to basal immunity and effector-triggered immunity (ETI), particularly responses mediated by Toll/Interleukin-1 receptor (TIR)-type immune receptors. mdpi.com In Arabidopsis thaliana, treatment with thaxtomin A (a closely related analog of this compound) was shown to preferentially stimulate the expression of PAD4 over EDS1, leading to an accumulation of PAD4 protein. oup.comnih.gov This suggests that the toxin increases the availability of PAD4 to form signaling-active complexes with EDS1, thereby initiating downstream defense responses. oup.comnih.gov

The activation of the EDS1/PAD4 pathway by thaxtomin is notable because it occurs independently of reactive oxygen species (ROS) production, which is often a hallmark of plant defense activation. oup.commdpi.com This specific activation leads to enhanced resistance against pathogens like Pseudomonas syringae and Hyaloperonospora arabidopsidis in an EDS1- and PAD4-dependent manner. oup.comnih.gov The ability of a necrotrophic pathogen's toxin to trigger a signaling cascade typically associated with resistance to biotrophic pathogens underscores the intricate and multifaceted nature of plant-pathogen interactions. nih.gov

A direct consequence of Thaxtomin-induced defense signaling is the accumulation of protective chemical compounds in the host plant. nih.govnih.govplos.org Research has demonstrated that both infection by S. scabiei and direct application of its primary toxin, thaxtomin A, induce the synthesis and accumulation of the phytoalexin scopoletin (B1681571) . nih.gov This antimicrobial coumarin (B35378) was observed in both tobacco leaves and Arabidopsis seedlings following exposure to the toxin. nih.gov The accumulation of scopoletin is a recognized plant defense response to various stresses and contributes to inhibiting pathogen growth. nih.govasm.org

In addition to phytoalexins, thaxtomin treatment also promotes the synthesis of phenolic compounds that lead to ectopic lignin (B12514952) deposition. nih.govnih.gov Lignification strengthens plant cell walls, creating a more robust physical barrier against pathogen invasion. nih.gov This response has been observed in Arabidopsis seedlings and is part of a broader defense strategy to fortify plant tissues at the site of infection or toxin exposure. nih.govplos.org The production of these phenolic and antimicrobial compounds represents a significant chemical defense mobilization by the plant in response to Thaxtomin.

Exposure to thaxtomin triggers significant transcriptional reprogramming in host plants, leading to the altered expression of a wide range of defense-related genes. oup.comuu.nl In Arabidopsis, thaxtomin A was found to induce the expression of several genes regulated by the EDS1/PAD4 pathway, including EDS1, PAD4, SAG101, and the salicylic (B10762653) acid (SA) biosynthesis gene ICS1. nih.gov This leads to elevated levels of SA and the subsequent upregulation of the SA-marker gene PATHOGENESIS-RELATED PROTEIN 1 (PR1). oup.comnih.gov

Furthermore, studies in potato have shown that the presence of S. scabiei results in the overexpression of multiple SA-related defense genes, including PR-1b, PR-2, and ChtA (chitinase). uu.nl In Arabidopsis cell cultures and seedlings, thaxtomin treatment has been shown to upregulate genes encoding key enzymes in the phenylpropanoid pathway, such as PHENYLALANINE AMMONIA-LYASE (PAL), which is crucial for the synthesis of phenolics, phytoalexins, and lignin. nih.govoup.com The table below summarizes key genes whose expression is modulated by thaxtomin.

Gene/ProteinFunctionEffect of ThaxtominHost Plant
PAD4 Component of defense signalingUpregulationArabidopsis thaliana
EDS1 Component of defense signalingUpregulationArabidopsis thaliana
FMO1 Flavin-dependent mono-oxygenase, defense signalingUpregulationArabidopsis thaliana
PR1 Pathogenesis-related protein, SA markerUpregulationArabidopsis thaliana
ICS1 Salicylic acid biosynthesisUpregulationArabidopsis thaliana
PAL Phenylpropanoid pathway, phenolic synthesisUpregulationArabidopsis thaliana, Potato
PR-1b Pathogenesis-related protein, SA markerUpregulationPotato

This modulation of gene expression demonstrates that the plant actively perceives thaxtomin or its effects and initiates a broad, multi-level defense response at the transcriptional level.

Structural Activity Relationship Sar Studies of Thaxtomin B and Analogues

Key Structural Determinants for Phytotoxicity

SAR studies have consistently identified two primary structural components as indispensable for the phytotoxic action of thaxtomins: the 4-nitroindole (B16737) group and the specific stereochemistry of the diketopiperazine ring. google.comgoogle.com

The presence of a nitro group at the 4-position of the indole (B1671886) ring is a unique and essential feature for phytotoxicity. google.comresearchgate.netresearchgate.netmdpi.com Its removal or relocation results in a significant loss of activity. google.comgoogle.com This nitroindole moiety makes thaxtomins distinct among metabolites produced by microbes. researchgate.netresearchgate.net In addition to the nitro group, the phenyl portion of the phenylalanine residue is also a necessary structural requirement for phytotoxicity. researchgate.netgoogle.com

The stereochemistry of the diketopiperazine core, formed from the condensation of L-4-nitrotryptophan and L-phenylalanine, is another critical factor. An L,L-configuration of this ring is specific for and appears to be a minimal requirement for phytotoxicity. google.comgoogle.comgoogle.com Altering this configuration, for instance, to the 11S,14S epimer, leads to a dramatic reduction in biological activity, highlighting the importance of the naturally occurring stereochemistry at the C-14 position for its function. nih.gov

Structural FeatureImportance for PhytotoxicitySource
4-Nitroindole Group Essential requirement google.comresearchgate.netresearchgate.netmdpi.com
Diketopiperazine Ring L,L-configuration is critical google.comgoogle.comgoogle.com
Phenylalanine Moiety Phenyl group is necessary researchgate.netgoogle.com

Impact of Chemical Modifications on Biological Activity

While the nitro group and diketopiperazine configuration are fundamental, modifications at other positions, such as N-methylation and hydroxylation, also modulate the biological activity of thaxtomin analogues. researchgate.netresearchgate.net

In contrast, hydroxyl groups play a more significant and complex role. Thaxtomin B is a monohydroxylated intermediate in the biosynthesis of thaxtomin A. researchgate.netnih.gov The enzyme TxtC, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of thaxtomin D to produce this compound, which is then further hydroxylated to yield thaxtomin A. nih.govacs.orgasm.org The hydroxyl group at the C-14 position of this compound is crucial for this subsequent enzymatic step. biorxiv.org It induces a conformational change in the molecule, which facilitates the second hydroxylation on the aromatic ring to form thaxtomin A. biorxiv.orgbiorxiv.org The configuration of this hydroxyl group is vital; derivatives with the natural 11S,14R configuration are only slightly less potent than thaxtomin A, whereas the 11S,14S epimers exhibit greatly diminished activity. nih.gov Furthermore, increasing the size of alkoxy groups substituted at the C-14 position leads to a decrease in phytotoxic potency. nih.gov

ModificationPosition(s)Impact on Biological ActivitySource
N-methylation Indole and DiketopiperazineWeak influence on herbicidal activity researchgate.netnih.govacs.org
Hydroxylation C-14 (Phenylalanyl α-carbon)Essential for subsequent hydroxylation to Thaxtomin A; 11S,14R configuration is critical for activity nih.govbiorxiv.orgbiorxiv.org
Alkoxy Substitution C-14Potency decreases as the size of the alkoxy group increases nih.gov

Rational Design and Synthesis of Novel this compound Analogues for Research Applications

Understanding the SAR of thaxtomins has enabled the rational design and synthesis of novel analogues for research. These efforts aim to create new molecules with tailored properties, explore the chemical space around the natural product, and produce valuable intermediates for further chemical synthesis. researchgate.netasm.org

One powerful approach is the total synthesis of natural thaxtomins and their analogues. For example, the total synthesis of thaxtomin C and a series of related analogues allowed for an extensive SAR study, confirming that while the 4-nitroindole fragment is essential, benzyl (B1604629) and m-hydroxybenzyl substituents on the diketopiperazine ring are favorable for efficacy. nih.govacs.org

Biocombinatorial synthesis has emerged as a highly efficient method for generating molecular diversity. In one study, a one-pot biocatalytic reaction using engineered nonribosomal peptide synthetases (NRPSs) and a P450 enzyme was developed to synthesize a library of 124 thaxtomin analogues. acs.org This approach demonstrates the feasibility of creating natural product-like libraries to discover analogues with potent herbicidal activities. acs.orgacs.org

Heterologous expression of biosynthetic gene clusters is another key strategy. The entire thaxtomin gene cluster from Streptomyces scabiei was expressed in the nonpathogenic host Streptomyces albus J1074, leading to significantly higher yields of thaxtomins. asm.org This system was also utilized for precursor-directed biosynthesis to produce an unnatural fluorinated analogue, 5-fluoro-thaxtomin A, which demonstrated potent herbicidal activity. asm.org Further engineering of the biosynthetic pathway by deleting specific genes has enabled the production of important intermediates for the chemical synthesis of new analogues. asm.org The synthesis of thaxtomin A alkyl ethers and dehydro-structural analogues has also been performed to further probe the structural requirements for phytotoxicity. nih.govresearchgate.net These rational approaches, combining synthetic chemistry and metabolic engineering, are crucial for developing novel thaxtomin-based compounds for agricultural and research applications. researchgate.net

Producer Organisms and Their Pathogenic Lifestyle

Thaxtomin B as an Essential Virulence Factor in Common Scab Disease

The thaxtomin family of phytotoxins, which includes this compound, are the primary and essential virulence determinants for Streptomyces species that cause common scab disease. apsnet.orgapsnet.org The pathogenicity of these bacteria is directly linked to their ability to synthesize and secrete these compounds. apsnet.org The toxins induce characteristic disease symptoms such as corky, necrotic lesions on the surface of potato tubers and other root crops. wikipedia.orgnih.gov

The essential role of thaxtomins in pathogenicity has been demonstrated through genetic studies. Streptomyces mutants in which the thaxtomin biosynthetic pathway is disrupted are rendered non-pathogenic or show a significant reduction in virulence. apsnet.orgapsnet.orgcdnsciencepub.com For instance, mutants of S. scabiei with a disrupted txtR gene, a key regulator for thaxtomin biosynthesis, are unable to produce the toxins and consequently cannot cause disease symptoms on host plants. apsnet.org Reintroduction of a functional copy of the gene restores both toxin production and pathogenicity. apsnet.org

Thaxtomins function by inhibiting cellulose (B213188) biosynthesis in plant cells. nih.govresearchgate.net Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, thaxtomins cause plant cell hypertrophy (swelling), stunting of seedling growth, and tissue necrosis, which facilitates the pathogen's colonization and penetration of the host tissue. nih.govnih.gov This mode of action explains the broad host range of these pathogens across both monocot and dicot plants. nih.gov

Genomic Context of Pathogenicity: The Thaxtomin Pathogenicity Island (PAI)

The genetic basis for this compound production and, therefore, the pathogenic lifestyle of these Streptomyces species, is located within a discrete, mobile genetic element known as a Pathogenicity Island (PAI). researchgate.netusda.govwikipedia.org These islands are distinct regions on the bacterial chromosome that carry clusters of virulence-associated genes and are acquired through horizontal gene transfer. wikipedia.org

In Streptomyces scabiei, the thaxtomin biosynthetic gene cluster (txt) is found within a PAI referred to as the toxicogenic region (TR). nih.govapsnet.org In Streptomyces turgidiscabies, these genes reside on a larger, 674-kb PAI. apsnet.orgnih.gov The presence of this PAI is a defining feature of pathogenic strains and is absent in their non-pathogenic relatives. nih.gov The acquisition of this PAI is believed to be the primary mechanism by which new pathogenic Streptomyces species emerge. apsnet.orgusda.gov

The Thaxtomin PAI often carries not only the genes for toxin biosynthesis but also other virulence-associated genes that contribute to the pathogen's ability to cause disease. A key example is the nec1 gene, which encodes a small, secreted necrogenic protein. nih.govapsnet.orgresearchgate.net The nec1 gene is frequently found to be physically linked to the thaxtomin gene cluster on the PAI. nih.govnih.gov While not always required for pathogenicity, the Nec1 protein induces necrosis in plant tissues and is conserved across pathogenic species like S. scabies, S. acidiscabies, and S. turgidiscabies, suggesting it plays a significant role in virulence. nih.govresearchgate.net

Another virulence-associated gene that can be found on the PAI in some species, such as S. turgidiscabies, is tomA , which encodes a tomatinase. apsnet.orgfrontiersin.org This enzyme may help the pathogen overcome plant defense mechanisms. apsnet.org The co-localization of these varied virulence factors on a single mobile element allows for their simultaneous transfer, providing a recipient bacterium with a comprehensive toolkit for a pathogenic lifestyle.

Gene/ClusterFunctionReference
txt cluster (e.g., txtA, txtB)Biosynthesis of thaxtomin phytotoxins apsnet.orgfrontiersin.org
nec1Encodes a secreted necrosis-inducing protein nih.govapsnet.org
tomAEncodes a putative tomatinase (virulence factor) apsnet.orgfrontiersin.org

The Thaxtomin PAI is a mobile genetic element, and its transfer between different Streptomyces species is a key driver in the evolution of plant pathogenicity within the genus. usda.govapsnet.org This mobilization occurs through horizontal gene transfer, specifically via a process of conjugation, which allows for the direct transfer of DNA from a donor to a recipient cell. usda.govwikipedia.org The transfer of the entire PAI can convert a previously non-pathogenic, saprophytic Streptomyces strain into a pathogen capable of causing common scab. usda.govresearchgate.net

In S. scabiei, the toxicogenic region (TR) is a composite island made of two subregions: TR1, which is a 20 kb cis-mobilizable element containing the thaxtomin biosynthetic genes, and TR2, an integrative and conjugative element. apsnet.orgfrontiersin.org TR2 contains the machinery for recombination and conjugation and can mobilize itself. Crucially, TR2 can also mobilize the TR1 region in cis (when located adjacent to it), allowing the transfer of the thaxtomin genes to a new host. apsnet.org This mechanism, where one mobile element "hijacks" the machinery of another, facilitates the dissemination of pathogenicity genes and contributes to the emergence of novel pathogenic species in agricultural environments. apsnet.org

Advanced Research Methodologies for Thaxtomin B Investigation

Genetic Engineering and Synthetic Biology Approaches for Enhanced Production and Diversification

The genetic and biosynthetic machinery responsible for producing thaxtomins has become a fertile ground for engineering efforts. By manipulating the biosynthetic gene clusters and introducing them into more manageable host organisms, researchers have overcome the limitations of native producers and have begun to diversify the range of thaxtomin structures.

Heterologous Expression Systems for Thaxtomin Biosynthesis (e.g., Streptomyces albus)

The native producers of thaxtomins, such as Streptomyces scabies, are often pathogenic and subject to strict regulations, making their genetic manipulation challenging. nih.gov To circumvent these issues, researchers have turned to heterologous expression, which involves transferring the entire thaxtomin biosynthetic gene cluster (BGC) into a more tractable and non-pathogenic host organism. nih.govtandfonline.com Streptomyces albus has emerged as a particularly effective host for this purpose. nih.govasm.org

The thaxtomin gene cluster from S. scabiei has been successfully cloned and expressed in S. albus J1074. asm.orggoogle.com This strategy has led to a significant increase in the production of thaxtomins, with yields of thaxtomin A reaching approximately 10 times higher than those observed in the native S. scabiei strain. asm.orgmdpi.com Optimization of culture media for the engineered S. albus strain has further boosted the total yield of thaxtomin analogs to as high as 222 mg/liter. asm.org The success of this approach relies on the ability of the heterologous host to properly recognize the promoters and express the genes within the transferred cluster, which includes the nonribosomal peptide synthetases (NRPSs) TxtA and TxtB, cytochrome P450 monooxygenases TxtC and TxtE, and other essential enzymes. asm.orgresearchgate.netapsnet.org

This heterologous expression system not only facilitates higher production yields but also provides a platform for further genetic engineering to produce biosynthetic intermediates. asm.org For instance, by deleting the txtC gene, which is responsible for the final hydroxylation steps, researchers have been able to accumulate the intermediate thaxtomin D. asm.org These intermediates are valuable precursors for the semi-synthesis of new thaxtomin analogs. asm.org

De Novo Biosynthesis of "Non-Natural" Thaxtomins

Synthetic biology has opened the door to creating "non-natural" thaxtomins, which are analogs that are not produced in nature. nih.gov This approach aims to generate derivatives with potentially enhanced stability or bioactivity for applications like crop protection. nih.govresearchgate.netnih.gov A key strategy involves combining genes from different organisms and pathways within a heterologous host to create a novel biosynthetic assembly line. nih.gov

One successful example involves engineering S. albus to express the thaxtomin NRPS genes (txtA and txtB) from S. scabies along with a promiscuous tryptophan synthase (TrpS) from Salmonella typhimurium. nih.gov By feeding this engineered strain various indole (B1671886) derivatives, the TrpS enzyme synthesizes corresponding tryptophan analogs. nih.gov These "non-natural" tryptophan precursors are then incorporated by the TxtA and TxtB enzymes to produce a range of thaxtomin analogs with different substituents in place of the nitro group found in natural thaxtomins. nih.gov

This method demonstrates the power of combining enzymes from diverse origins to create new-to-nature compounds directly through fermentation. nih.gov Furthermore, precursor-directed biosynthesis, where unnatural precursors are fed to an engineered strain, has also been successful. For example, feeding 5-fluoro-L-tryptophan to an engineered S. albus strain resulted in the production of 5-fluoro-thaxtomin A, a novel fluorinated analog. asm.org

Pathway Refactoring and Biocombinatorial Synthesis Strategies

Pathway refactoring and biocombinatorial synthesis represent advanced strategies for the rational generation of novel thaxtomin analogs. tandfonline.comresearchgate.netnih.gov These approaches involve the in vitro reconstruction of the biosynthetic pathway using purified enzymes, allowing for precise control over the assembly process and the combination of different building blocks. tandfonline.comresearchgate.net

In one-pot biocombinatorial synthesis, recombinant biosynthetic enzymes are prepared and combined in a single reaction vessel. tandfonline.comresearchgate.net Researchers have successfully produced the two key NRPS enzymes, TxtA and TxtB, and the cytochrome P450 enzyme TxtC in E. coli. researchgate.net These enzymes were then used in a one-pot reaction to synthesize a library of 124 different thaxtomin analogs from various amino acid precursors. researchgate.net This work highlighted the feasibility of using biocombinatorial synthesis to create extensive libraries of natural product-like compounds for screening and development. researchgate.net

Pathway refactoring, on the other hand, involves redesigning the biosynthetic gene cluster itself before expressing it in a heterologous host. tandfonline.com This can include assembling the BGC with constitutive promoters to ensure consistent gene expression. tandfonline.com These strategies, distinct from precursor-directed biosynthesis, rely on a deep understanding of the function and specificity of each enzyme in the pathway to rationally design new molecular structures. tandfonline.comresearchgate.net

Biochemical and Enzymological Characterization of Biosynthetic Enzymes

A fundamental understanding of the enzymes that construct thaxtomin B is crucial for any engineering or synthetic biology effort. Detailed biochemical and enzymological studies have unveiled the specific roles, mechanisms, and limitations of these biocatalysts.

In Vitro Enzymatic Assays for Mechanistic Elucidation

To dissect the intricate steps of thaxtomin biosynthesis, researchers employ in vitro enzymatic assays using purified recombinant enzymes. acs.orgnih.gov This approach allows for the detailed study of individual reactions in a controlled environment, free from the complexity of the cellular milieu. The key enzymes in the thaxtomin pathway, including the NRPSs TxtA and TxtB, and the cytochrome P450s TxtC and TxtE, have all been subjects of such investigations. researchgate.netrsc.orgnih.gov

For example, the mechanism of TxtE, the P450 responsible for the unusual nitration of L-tryptophan, was elucidated through in vitro assays. nih.gov These experiments demonstrated that TxtE utilizes nitric oxide (NO), generated by the nitric oxide synthase TxtD, and molecular oxygen (O2) to catalyze the regiospecific 4-nitration of L-tryptophan, a critical first step in the pathway. nih.govnih.gov

Similarly, the bifunctional P450 TxtC has been studied in detail. frontiersin.orgresearchgate.net In vitro assays revealed that TxtC catalyzes two sequential hydroxylation reactions on the thaxtomin D intermediate. acs.orgrsc.org The first hydroxylation occurs at the aliphatic α-carbon (C14) of the phenylalanine residue to produce this compound, and the second occurs at the aromatic C20 position of the same residue to yield thaxtomin A. researchgate.netacs.orgresearchgate.net These assays, often coupled with advanced analytical techniques like mass spectrometry and NMR, are essential for confirming the function of each enzyme and understanding the precise sequence of events in the biosynthetic pathway. researchgate.netnih.gov

Analysis of Enzyme-Substrate Specificity and Kinetic Parameters

Determining the substrate specificity and kinetic parameters (like Kcat and Km) of the biosynthetic enzymes is vital for predicting their behavior and for guiding protein engineering and biocombinatorial synthesis efforts. researchgate.netnih.gov The specificity of an enzyme dictates which molecules it can act upon, while kinetic parameters provide a quantitative measure of its efficiency. nih.govelifesciences.orgmdpi.com

Biochemical studies have revealed that the NRPS enzymes TxtA and TxtB exhibit a degree of tolerance for substrates other than their native L-phenylalanine and L-4-nitrotryptophan. researchgate.net They can accept small substituents on the aromatic moieties of their respective amino acid substrates, a property that has been exploited in the biocombinatorial synthesis of thaxtomin analogs. researchgate.netacs.org Interestingly, TxtB appears to influence the substrate scope of TxtA. researchgate.net

The cytochrome P450 TxtC also shows a degree of substrate promiscuity, tolerating modifications on the indole and phenyl parts of its substrates. researchgate.net However, its activity is significantly influenced by the N-methylation of the diketopiperazine core of the thaxtomin molecule. researchgate.netacs.org Kinetic studies of a self-sufficient TxtC fusion protein (fused with a reductase domain) have provided quantitative data on its dual hydroxylation activity, confirming the sequential production of this compound and then thaxtomin A from thaxtomin D. acs.org This detailed understanding of enzyme specificity and kinetics is invaluable for the rational design of novel biosynthetic pathways to produce optimized thaxtomin derivatives. researchgate.netresearchgate.net

Interactive Table of Thaxtomin Biosynthetic Enzymes and Their Functions

Enzyme Function Substrate(s) Product(s) Research Approach
TxtA Nonribosomal Peptide Synthetase (NRPS) L-phenylalanine Dipeptide intermediate Heterologous Expression, In Vitro Assay researchgate.netresearchgate.net
TxtB Nonribosomal Peptide Synthetase (NRPS) L-4-nitrotryptophan Thaxtomin D (with TxtA) Heterologous Expression, In Vitro Assay researchgate.netresearchgate.net
TxtC Cytochrome P450 Monooxygenase Thaxtomin D, this compound This compound, Thaxtomin A In Vitro Assay, Kinetic Analysis acs.orgfrontiersin.orgresearchgate.net
TxtD Nitric Oxide Synthase (NOS) L-arginine Nitric Oxide (NO) Genetic Deletion, Co-transcription Analysis nih.govnih.gov
TxtE Cytochrome P450 Monooxygenase L-tryptophan, NO, O2 L-4-nitrotryptophan In Vitro Assay, Genetic Deletion nih.govnih.gov

| TxtH | MbtH-like Protein | - | - | Protein Solubility Assay, Genetic Deletion mun.canih.govnih.gov |

Studies on Functional Cross-Talk of Accessory Proteins (e.g., MLPs)

The biosynthesis of thaxtomins, including this compound, involves complex enzymatic machinery, notably the non-ribosomal peptide synthetases (NRPSs) TxtA and TxtB. nih.gov The proper functioning of these NRPS enzymes is often dependent on small accessory proteins known as MbtH-like proteins (MLPs). nih.govmun.ca In the context of thaxtomin synthesis in Streptomyces scabiei, the MLP TxtH is encoded within the thaxtomin biosynthetic gene cluster and is crucial for the production of thaxtomin A. nih.govmun.caresearchgate.net

Research has demonstrated that TxtH likely acts as a chaperone, ensuring the correct folding and solubility of the adenylation (A-) domains of both TxtA and TxtB, which are responsible for selecting and activating the amino acid precursors. nih.govmun.ca The absence of TxtH can lead to a significant reduction or complete abolishment of thaxtomin production. nih.govnih.gov

Interestingly, studies have revealed a functional cross-talk between TxtH and other MLPs encoded elsewhere in the S. scabiei genome. nih.govnih.gov For instance, in a mutant strain lacking TxtH, the production of thaxtomin could be partially or fully restored by the overexpression of other endogenous MLPs, such as Mlplipo and Mlpscab. nih.gov This indicates that these non-cognate MLPs can functionally substitute for TxtH, highlighting a degree of promiscuity in MLP-NRPS interactions. nih.gov

Analytical and Structural Elucidation Techniques for this compound and Analogues

The identification and characterization of this compound and its related analogues rely on a suite of powerful analytical techniques that provide detailed information on their mass, structure, and quantity.

High-Resolution Mass Spectrometry (HR-MS) and Tandem MS for Metabolite Profiling

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for the analysis of thaxtomins. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. asm.orgdoi.org This is crucial for identifying known thaxtomins and proposing structures for novel analogues. For instance, in metabolomic studies of Streptomyces scabiei, HR-MS has been used to identify this compound based on its precise precursor ion mass. acs.org

Tandem mass spectrometry (MS/MS or MS²) further enhances the identification process. In this technique, a specific ion (such as the molecular ion of this compound) is isolated and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint. doi.orgacs.org This fragmentation data is invaluable for confirming the identity of known compounds by comparing it to spectral libraries and for elucidating the structures of new derivatives. acs.orgresearchgate.net Untargeted liquid chromatography-coupled tandem mass spectrometry (LC-MS²) has been instrumental in profiling the metabolic output of Streptomyces species, leading to the discovery of new thaxtomin analogues. acs.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structure Determination

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of a molecule. asm.orgdoi.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govncsu.edu

For complex molecules like this compound, two-dimensional (2D) NMR experiments are often necessary to piece together the full structure. asm.orgnih.gov These experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, allowing researchers to build a detailed structural map. ncsu.edu NMR has been essential in confirming the structural assignments of thaxtomins and their synthetic derivatives. nih.govresearchgate.netacs.orgnih.gov For example, the structure of a novel fluorinated thaxtomin analog was elucidated through a combination of MS and both 1D and 2D NMR analyses. asm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Pressure Liquid Chromatography (HPLC) for Detection and Quantification

Liquid chromatography (LC) is a powerful separation technique that is almost always coupled with detection methods like mass spectrometry (MS) or ultraviolet (UV) absorbance for the analysis of thaxtomins. High-Pressure Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Pressure Liquid Chromatography (UHPLC), are used to separate individual compounds from complex mixtures, such as bacterial culture extracts. asm.orgdoi.orgnih.gov

In the context of this compound, HPLC is used to isolate it from other thaxtomin analogues and metabolites produced by the bacteria. nih.govresearchgate.net The retention time, the time it takes for a compound to pass through the chromatography column, is a characteristic property that aids in its identification. researchgate.net HPLC systems are often equipped with a photodiode array (PDA) detector that can measure the UV-Vis spectrum of the eluting compounds, which is particularly useful for nitrated molecules like thaxtomins. doi.orgmdpi.com

When coupled with mass spectrometry, LC-MS combines the separation power of LC with the sensitive and specific detection capabilities of MS. asm.orgfrontiersin.org This combination is widely used for both the detection and quantification of this compound in various samples. asm.orgfrontiersin.org LC-MS methods have been developed to quantify thaxtomin production in different Streptomyces strains and under various culture conditions, providing crucial data for understanding the biosynthesis and regulation of these phytotoxins. nih.govfrontiersin.org

Plant-Based Experimental Systems for Studying this compound Effects

To understand the biological activity of this compound, researchers utilize plant-based experimental systems to assess its phytotoxicity.

Seedling Bioassays for Phytotoxicity Assessment (e.g., radish, Arabidopsis thaliana)

Seedling bioassays are a common and effective method for evaluating the phytotoxic effects of thaxtomins. mdpi.comresearchgate.net Radish (Raphanus sativus) and Arabidopsis thaliana are frequently used model organisms for these assays. researchgate.netmdpi.com The principle of the bioassay is to expose germinated seedlings to the compound of interest and observe its effects on growth and development. apsnet.orgnih.gov

In a typical radish seedling assay, surface-sterilized seeds are germinated, and the young seedlings are then exposed to different concentrations of thaxtomin. asm.orgapsnet.org The observed effects can include stunting of root and shoot growth, tissue swelling, and necrosis, which are characteristic symptoms of thaxtomin toxicity. acs.orgnih.gov These assays are used to determine the relative virulence of different Streptomyces strains or the phytotoxicity of purified thaxtomin analogues. nih.govresearchgate.net

Arabidopsis thaliana is another valuable model system due to its well-characterized genetics and rapid life cycle. nih.gov Studies have shown that thaxtomin inhibits cellulose (B213188) biosynthesis in Arabidopsis, leading to dramatic cell swelling and reduced seedling growth at nanomolar concentrations. nih.gov The sensitivity of Arabidopsis seedlings to thaxtomin allows for the screening of mutants that are resistant to the toxin, which can help in identifying the molecular targets and mechanisms of action of thaxtomins within the plant. nih.govutas.edu.au The 50% inhibitory concentration (I₅₀) value, the concentration at which seedling growth is reduced by half, is often calculated to quantify the phytotoxicity. asm.orgnih.gov

Computational Approaches in this compound Research

Computational biology has emerged as a vital tool for accelerating research into this compound, offering insights that are often difficult to obtain through experimental methods alone. Molecular modeling, docking studies, and large-scale data analysis are providing a deeper understanding of the toxin's function and biosynthesis.

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a substrate, such as a thaxtomin precursor, and its biosynthetic enzyme at the atomic level. biorxiv.orgresearchgate.netplos.org These methods have been particularly insightful in studying the cytochrome P450 enzymes involved in the thaxtomin biosynthetic pathway, such as TxtC and TxtE. biorxiv.orgplos.orgresearchgate.net

For example, research on TxtC, an enzyme that performs two distinct hydroxylation reactions on the thaxtomin D precursor, has utilized these approaches. biorxiv.orgbiorxiv.org Docking simulations were employed to predict how thaxtomin D binds within the active site of TxtC. biorxiv.orgresearchgate.net These studies revealed that the substrate could adopt two different conformations, or binding modes, with similar energy levels. researchgate.netbiorxiv.org One conformation positions an aliphatic carbon (C14) near the enzyme's reactive center, while the other positions the aromatic part of the molecule for hydroxylation. biorxiv.orgbiorxiv.org

Further computational analysis, such as molecular dynamics (MD) simulations, confirmed that these distinct binding conformations are stable and necessary for the enzyme to hydroxylate two spatially remote sites. biorxiv.orgresearchgate.net These simulations provide a dynamic view of the enzyme-substrate complex, showing how subtle changes in the protein environment and substrate orientation can dictate the reaction's outcome. biorxiv.org Similarly, docking studies on the TxtE enzyme helped identify key amino acid residues (Arg59, Tyr89, Asn293, Thr296, and Glu394) responsible for recognizing and binding the L-tryptophan substrate, which was later confirmed by mutagenesis experiments. plos.orgresearchgate.net These computational insights are crucial for understanding the catalytic mechanisms of the enzymes that build the thaxtomin molecule.

The integration of genomics and metabolomics provides a comprehensive, system-wide view of the metabolic capabilities of thaxtomin-producing organisms like Streptomyces scabiei. researchgate.netacs.org This "multi-omics" approach is instrumental in discovering and annotating the biosynthetic gene clusters (BGCs) responsible for producing specialized metabolites, including thaxtomins. acs.orgmicrobiologyresearch.org

Genomic analysis involves sequencing the entire genome of the organism and using specialized bioinformatics tools, such as antiSMASH and DeepBGC, to mine for potential BGCs. acs.org These tools identify clusters of genes that are predicted to work together to synthesize a specific class of chemical compounds, such as nonribosomal peptides (NRPs) or polyketides (PKs). acs.org In S. scabiei, this approach has confirmed the well-characterized thaxtomin BGC and identified numerous other clusters predicted to produce a wide array of other metabolites. researchgate.netacs.org

Metabolomics complements this genomic data by analyzing the actual small molecules (metabolites) produced by the organism under specific conditions. acs.orgmicrobiologyresearch.org By comparing the metabolic profile of S. scabiei grown in different conditions (e.g., with or without plant-derived elicitors like cellobiose), researchers can link the expression of specific BGCs to the production of certain molecules. microbiologyresearch.org For example, studies have shown that the presence of cello-oligosaccharides, which are released by host plants, boosts the transcription of the thaxtomin BGC. microbiologyresearch.org This integrated analysis not only helps to confirm the function of known BGCs but also aids in the discovery of novel compounds and provides a deeper understanding of how the pathogen regulates its virulence in response to host signals. acs.orgmicrobiologyresearch.org

Future Perspectives and Research Challenges for Thaxtomin B

Complete Elucidation of Uncharacterized Molecular Targets and Signaling Pathways Beyond Cellulose (B213188) Inhibition

While the primary mode of action of thaxtomin A, a closely related analog of thaxtomin B, is the inhibition of cellulose biosynthesis, the precise molecular targets and the full scope of its influence on plant signaling pathways remain largely uncharacterized. researchgate.netannualreviews.orgmicrobiologyresearch.orgnih.gov Research indicates that thaxtomin A affects the density and motility of cellulose synthase complexes and alters the expression of genes related to cell wall remodeling. microbiologyresearch.orgnih.gov However, the direct binding partner of thaxtomin within the plant cell is yet to be definitively identified. researchgate.net

Future research must focus on pinpointing these direct molecular targets to gain a complete understanding of how this compound exerts its phytotoxic effects. Beyond its impact on the cell wall, thaxtomin A has been observed to induce symptoms such as necrosis, disruptions in ion fluxes, cell hypertrophy, callose deposition, and ectopic lignin (B12514952) formation, suggesting a broader impact on plant physiology. researchgate.net Furthermore, studies have shown that thaxtomin A can trigger a form of programmed cell death (PCD) that interestingly does not involve the production of reactive oxygen species (ROS), a common element in many PCD pathways. mdpi.com This atypical PCD is also independent of the activation of mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com

Understanding the Complex Interplay of this compound with Other Virulence Factors in Pathogenesis

The pathogenicity of Streptomyces species is not solely dependent on thaxtomin production; a complex interplay of various virulence factors contributes to the development of diseases like common scab. cdnsciencepub.comcdnsciencepub.com While thaxtomin is a primary determinant of virulence, other secreted molecules, such as the necrogenic protein Nec1 and the coronafacoyl phytotoxins, also play significant roles. annualreviews.orgmicrobiologyresearch.orgcdnsciencepub.com

Nec1 is a secreted protein that contributes to virulence on a variety of plant species, potentially by suppressing plant defense responses. annualreviews.orgresearchgate.net The genes for both thaxtomin biosynthesis and Nec1 are located on a large, mobile pathogenicity island, suggesting a coordinated role in infection. annualreviews.orgresearchgate.net

Concanamycins are another class of phytotoxins that have been shown to work in synergy with thaxtomins to influence the type and morphology of disease lesions. microbiologyresearch.org Additionally, some pathogenic Streptomyces produce coronafacoyl phytotoxins, although their precise role in the development of common scab disease is still considered non-essential and relatively unclear. microbiologyresearch.org The production of phytohormones like indole-3-acetic acid (IAA) is another suspected virulence factor. cdnsciencepub.comcdnsciencepub.com

A key area for future research is to understand how this compound's activity is modulated by these other virulence factors. Investigating the synergistic, antagonistic, or additive effects of these molecules will provide a more holistic view of the infection process. For instance, it is important to determine if this compound facilitates the entry or enhances the activity of other virulence factors, or if these factors create a more favorable environment for this compound to exert its effects. Elucidating this complex interplay is essential for developing effective and durable disease control strategies. cdnsciencepub.com

Innovative Engineering Strategies for Enhanced this compound Biosynthesis and the Creation of Diversified Analogues

The low yield of thaxtomins from their native producers has been a significant bottleneck for their broader agricultural application. researchgate.net This has spurred research into innovative engineering strategies to enhance biosynthesis and to create novel, diversified analogues with potentially improved properties. nih.govresearchgate.net

Several metabolic engineering approaches have shown promise. One strategy involves the heterologous expression of the thaxtomin biosynthetic gene cluster in a non-pathogenic Streptomyces host, such as S. albus J1074. google.comasm.org This approach, combined with the deletion of repressors and overexpression of activators, has led to significant increases in thaxtomin A production. researchgate.net Further optimization through multiplexed promoter engineering and fermentation media adjustments has pushed yields even higher. researchgate.net

Another innovative approach is the creation of "non-natural" thaxtomin analogues through biosynthetic engineering. nih.gov By introducing genes for a promiscuous tryptophan synthase from Salmonella typhimurium alongside the thaxtomin nonribosomal peptide synthetase (NRPS) genes into a heterologous host, researchers have been able to feed the system with various indole (B1671886) derivatives. nih.gov This results in the biosynthesis of novel thaxtomins with different functionalities in place of the nitro group. nih.gov One-pot biocatalytic reactions using recombinant NRPS enzymes (TxtA and TxtB) and a P450 enzyme (TxtC) have also been developed to synthesize a large number of thaxtomin analogues. acs.org These enzymes have shown tolerance for various substrates, allowing for the creation of a diverse library of compounds. acs.org

The generation of biosynthetic intermediates through gene deletion within the thaxtomin cluster is another valuable strategy. google.comasm.org These intermediates can serve as precursors for the semi-synthesis of new analogues, providing a flexible platform for creating compounds with potentially enhanced herbicidal activity or improved stability. asm.org

These innovative engineering strategies are paving the way for the large-scale, cost-effective production of thaxtomins and the development of new analogues with optimized properties for agricultural use.

Development of Sustainable Plant Resistance Strategies Through Molecular Breeding and Genetic Manipulation

Developing plant varieties with durable resistance to common scab and the effects of this compound is a primary goal for sustainable agriculture. researchgate.net Molecular breeding and genetic manipulation offer promising avenues to achieve this. mdpi.com A key challenge has been the lack of molecular markers linked to common scab resistance, which has hindered the development of resistant cultivars through traditional breeding methods. nih.gov

Recent research has focused on identifying and characterizing plant genes involved in the response to thaxtomin. One such gene is StPAM16-1 in potatoes, which appears to act as a negative regulator in the plant's immune response to thaxtomin A. mdpi.com Silencing this gene has been shown to enhance resistance to both the phytotoxin and the S. scabiei pathogen. mdpi.com This makes StPAM16-1 and its interacting partner, StCSN5, potential targets for gene editing to develop new, resistant potato varieties. mdpi.com

Another approach involves identifying genes that confer resistance by detoxifying the thaxtomin molecule. The nitro group on the thaxtomin structure is essential for its virulence. google.com Therefore, engineering plants to express enzymes that can transform this nitro group is a promising strategy. Flavin mononucleotide-dependent nitroreductases, found in various organisms, are capable of reducing the nitro group of aromatic compounds. google.com Introducing genes encoding for such nitroreductases into crops could confer resistance to thaxtomin-producing pathogens and potentially allow for the use of thaxtomins as selective herbicides. google.com

Furthermore, habituating plant cells to thaxtomin A has been shown to increase resistance. Potato calli habituated to the phytotoxin have regenerated into plants that produce tubers with enhanced resistance to common scab. nih.gov Understanding the molecular changes that occur during this habituation process could reveal novel mechanisms of resistance that can be exploited through breeding or genetic engineering.

These molecular strategies, aimed at either enhancing the plant's natural defense pathways or introducing novel detoxification mechanisms, hold significant potential for the development of crops with sustainable resistance to this compound and the pathogens that produce it.

Analysis of this compound Environmental Fate, Degradation Pathways, and Ecological Impact

A significant advantage of thaxtomin as a potential bioherbicide is its natural origin and presumed biodegradability. uliege.be Because it is a naturally occurring compound in the soil, it is believed that soil microorganisms have evolved mechanisms to degrade it over millions of years, suggesting it would have a minimal and transient impact on the environment. uliege.be The U.S. Environmental Protection Agency has approved thaxtomin A as a key active ingredient in bioherbicides, citing its environmental compatibility and rapid degradation in the natural environment. researchgate.net

However, detailed scientific studies on the specific environmental fate and degradation pathways of this compound are still needed. While it is known that some bacterial and fungal species can degrade thaxtomins, the specific enzymes and metabolic routes involved have not been fully elucidated. google.com Identifying these degradation pathways is crucial for a complete environmental risk assessment.

Future research should focus on several key areas. First, identifying the specific microorganisms and enzymes responsible for this compound degradation in different soil types and environmental conditions. This would involve isolating and characterizing thaxtomin-degrading microbes from agricultural soils. Second, elucidating the metabolic pathways of degradation to identify the breakdown products and assess their potential toxicity. Third, conducting comprehensive studies on the persistence of this compound in soil and water under various environmental conditions, including different pH levels, temperatures, and microbial loads.

Understanding the ecological impact of this compound also requires investigating its effects on non-target organisms. While it is known that thaxtomin A does not inhibit the growth of microorganisms, its broader effects on the microbial ecology of the rhizosphere have not been extensively studied. nih.gov Research is needed to assess the impact of this compound on beneficial soil organisms, such as nitrogen-fixing bacteria, mycorrhizal fungi, and other plant-growth-promoting microbes. This comprehensive analysis of its environmental fate, degradation, and ecological impact is essential to ensure its safe and sustainable use as a bioherbicide.

Q & A

Q. What are the key enzymatic steps in Thaxtomin B biosynthesis from Thaxtomin D?

this compound is synthesized via sequential hydroxylation of Thaxtomin D by the cytochrome P450 enzyme TxtC. Computational studies reveal that TxtC catalyzes aliphatic hydroxylation at the C14 position of Thaxtomin D, forming this compound as an intermediate. Molecular dynamics (MD) simulations demonstrate that the C14 hydroxyl group stabilizes conformational changes in TxtC’s active site, enabling subsequent aromatic hydroxylation at C20. The process involves hydrogen bonding between C14-OH and residues Ser280/Thr385, which drives substrate reorientation .

Q. How do researchers detect and quantify this compound in plant-pathogen interaction studies?

Liquid chromatography-multiple reaction monitoring (LC-MRM) is a gold-standard method. Specific proteotypic peptides (e.g., LLGATDDPSDVALR for TxtA, LGGGTDIVVGTAAAAR for TxtB) are quantified to track this compound production. This approach reliably measures enzyme abundance under varying conditions, such as cellobiose induction or cebR deletion, which upregulate thaxtomin synthetases .

Q. What genetic factors regulate this compound biosynthesis in Streptomyces species?

this compound production is tightly linked to the txt gene cluster (txtA, txtB, txtC, txtE). Regulatory proteins like CebR repress the cluster under non-inducing conditions. Deletion of cebR or supplementation with cellobiose (a pathogenicity signal) derepresses the cluster, enhancing this compound synthesis. Additionally, transcriptional activators like TxtR and Bld proteins modulate cluster expression .

Advanced Research Questions

Q. What computational methods elucidate the regioselectivity of TxtC in this compound formation?

Hybrid quantum mechanics/molecular mechanics (ONIOM) and MD simulations are critical. ONIOM calculations (B3LYP/def2-TZVP level) identify energy barriers for hydroxylation steps, showing a 14.6 kcal/mol barrier for C14 aliphatic hydroxylation vs. 15.4 kcal/mol for C20 aromatic hydroxylation. MD simulations (100 ns) reveal that C14-OH stabilizes substrate reorientation via hydrogen bonds with Ser280/Thr385, explaining TxtC’s preference for Thaxtomin D over B .

Q. How do contradictory findings regarding transcriptional repression of thaxtomin synthetases inform experimental design?

While txtA and txtC expression is upregulated by cellobiose, studies show phenazine-1-carboxylic acid (PCA) from Pseudomonas spp. represses these genes. To resolve contradictions, researchers should:

  • Use RNA-seq to compare transcriptional profiles under PCA vs. cellobiose.
  • Employ cebR mutants to isolate CebR-dependent regulation.
  • Validate findings with LC-MRM to correlate gene expression with enzyme activity .

Q. What experimental strategies address discrepancies in this compound’s role in pathogenicity?

Some Streptomyces strains cause scab disease without producing thaxtomins, suggesting alternative virulence factors. To assess this compound’s necessity:

  • Generate txtC knockout mutants and compare virulence to wild-type.
  • Use Arabidopsis txr1 mutants (resistant to Thaxtomin A) to test cross-resistance to B.
  • Quantify plant cell wall modifications (e.g., cellulose/pectin ratios) via radiolabeled assays .

Q. How do structural dynamics of TxtC influence this compound’s regioselectivity?

Cryo-EM and X-ray crystallography reveal two substrate-binding conformations in TxtC. In the "aliphatic" conformation, Thaxtomin D’s C14 aligns with the heme iron, while the "aromatic" conformation positions C20. MD simulations show that C14-OH formation triggers a 123° rotation of the 4-nitroindole moiety, sterically blocking C20 access until aliphatic hydroxylation is complete .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.